N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure fused with a bipyridine moiety. This compound is of significant interest in the fields of medicinal and synthetic organic chemistry due to its potential biological activities and versatile applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . They have shown promising results against various strains such as B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .
Mode of Action
It’s known that quinoline derivatives can interact with their targets and induce changes that lead to their antibacterial, antifungal, and anticancer effects . For instance, some quinoline-carboxamide derivatives have shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of protein kinases (pks), which are the main regulators of cell survival and proliferation . This inhibition can lead to downstream effects such as apoptosis .
Pharmacokinetics
It’s noted that some quinoline-carboxamide derivatives have been found to be orally bioavailable without blood-brain barrier penetration , which suggests a favorable pharmacokinetic profile.
Result of Action
Quinoline derivatives have shown to possess antibacterial, antifungal, and anticancer activities . Some quinoline-carboxamide derivatives have demonstrated anti-proliferative activities and have been found to induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, azides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide include:
Quinolinyl-pyrazoles: These compounds also feature a quinoline core and have been studied for their pharmacological activities.
Quinoline derivatives: Various quinoline derivatives, such as chloroquine and hydroxychloroquine, are well-known for their antimalarial and antiviral properties.
Uniqueness
What sets N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide apart from other similar compounds is its unique bipyridine moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may contribute to its potential as a versatile and potent bioactive compound.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAUMNGUPVIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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